4-{[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl}-1-(4-methylphenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one
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Overview
Description
The compound 4-{[2-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-OXOETHYL]SULFANYL}-1-(4-METHYLPHENYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE is a complex organic molecule that features a variety of functional groups, including a benzodioxin ring, a sulfanyl group, and a cyclopenta[d]pyrimidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-OXOETHYL]SULFANYL}-1-(4-METHYLPHENYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE typically involves multiple steps:
Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized by reacting catechol with ethylene glycol in the presence of an acid catalyst.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the benzodioxin derivative with a suitable thiol reagent under basic conditions.
Cyclopenta[d]pyrimidinone Core Formation: The core structure is formed through a cyclization reaction involving a substituted phenyl acetic acid derivative and a suitable amine.
Final Coupling: The final step involves coupling the benzodioxin-sulfanyl intermediate with the cyclopenta[d]pyrimidinone core under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
4-{[2-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-OXOETHYL]SULFANYL}-1-(4-METHYLPHENYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE: can undergo various types of chemical reactions:
Substitution: The benzodioxin ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
4-{[2-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-OXOETHYL]SULFANYL}-1-(4-METHYLPHENYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE: has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.
Biological Studies: Used in studies to understand its interaction with biological macromolecules like proteins and nucleic acids.
Industrial Applications: Potential use in the development of new materials with unique properties due to its complex structure.
Mechanism of Action
The mechanism of action of 4-{[2-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-OXOETHYL]SULFANYL}-1-(4-METHYLPHENYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: It may act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.
Pathway Involvement: The compound may influence various biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
4-{[2-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-OXOETHYL]SULFANYL}-1-(4-METHYLPHENYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE: can be compared with similar compounds to highlight its uniqueness:
Properties
Molecular Formula |
C24H22N2O4S |
---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
4-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl-1-(4-methylphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one |
InChI |
InChI=1S/C24H22N2O4S/c1-15-5-8-17(9-6-15)26-19-4-2-3-18(19)23(25-24(26)28)31-14-20(27)16-7-10-21-22(13-16)30-12-11-29-21/h5-10,13H,2-4,11-12,14H2,1H3 |
InChI Key |
DBDVMBFPGKURIR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(CCC3)C(=NC2=O)SCC(=O)C4=CC5=C(C=C4)OCCO5 |
Origin of Product |
United States |
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